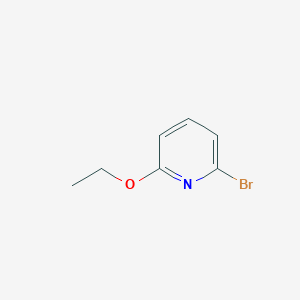
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid, also known as PACBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of neuroscience and pharmacology. PACBA is a derivative of benzamide and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further study. In
Mechanism Of Action
The mechanism of action of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid involves its binding to specific receptors in the brain, including serotonin receptors and dopamine receptors. By binding to these receptors, 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid can modulate their activity and alter the release of neurotransmitters such as serotonin and dopamine. This modulation of neurotransmitter activity can have a range of effects on brain function and behavior, including changes in mood, appetite, and sleep.
Biochemical And Physiological Effects
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been found to exhibit a range of biochemical and physiological effects in animal models and in vitro studies. These effects include the modulation of serotonin and dopamine receptor activity, as well as the inhibition of enzymes involved in the metabolism of these neurotransmitters. 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has also been shown to have antioxidant properties and to protect against oxidative stress in cells.
Advantages And Limitations For Lab Experiments
One advantage of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in studies. Additionally, 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been well-characterized in the literature, with numerous studies investigating its properties and applications. However, one limitation of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are numerous future directions for research on 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid, including further investigation of its mechanism of action and its potential therapeutic applications. One area of interest is the development of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid derivatives with improved selectivity and efficacy for specific receptors in the brain. Additionally, there is potential for the use of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid in the development of new drugs for the treatment of mood disorders and other neurological conditions. Further studies are needed to fully explore the potential of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid and its derivatives in these areas.
Synthesis Methods
The synthesis of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid involves the reaction of 4-phenylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid in its pure form. This synthesis method has been well-established in the literature and has been used in numerous studies investigating the properties and applications of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid.
Scientific Research Applications
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been the subject of numerous scientific studies due to its potential applications in the fields of neuroscience and pharmacology. One area of interest is its ability to modulate the activity of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a critical role in regulating mood, appetite, and sleep. 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been found to selectively bind to certain subtypes of serotonin receptors and modulate their activity, making it a potential therapeutic agent for the treatment of mood disorders such as depression and anxiety.
properties
CAS RN |
72547-58-1 |
|---|---|
Product Name |
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid |
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-(4-phenylpiperazine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C18H18N2O3/c21-17(15-8-4-5-9-16(15)18(22)23)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,22,23) |
InChI Key |
CQJNRWLTKIHAMK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Naphtho[1,8-de][1,2,3]triazine](/img/structure/B184064.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)







